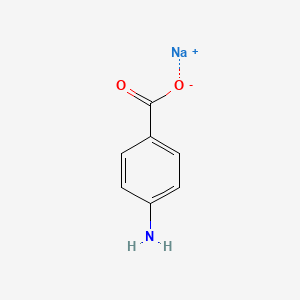

Sodium 4-aminobenzoate

CAS No.: 54287-22-8

Cat. No.: VC14486790

Molecular Formula: C7H6NNaO2

Molecular Weight: 159.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54287-22-8 |

|---|---|

| Molecular Formula | C7H6NNaO2 |

| Molecular Weight | 159.12 g/mol |

| IUPAC Name | sodium;4-aminobenzoate |

| Standard InChI | InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | XETSAYZRDCRPJY-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])N.[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 4-aminobenzoate consists of a benzoate anion substituted with an amino group at the para position, coordinated with a sodium cation. Key structural features include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Sodium 4-aminobenzoate | |

| Molecular Formula | ||

| CAS Number | 555-06-6 | |

| SMILES | [Na+].NC1=CC=C(C=C1)C([O-])=O | |

| InChI Key | XETSAYZRDCRPJY-UHFFFAOYSA-M |

The planar aromatic ring system facilitates conjugation between the amino and carboxylate groups, enhancing stability and solubility .

Physical and Chemical Characteristics

Sodium 4-aminobenzoate exhibits distinct physical properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | >300°C | |

| Solubility | 50 mg/mL in water | |

| Density | N/A | |

| Boiling Point | 339.9°C at 760 mmHg | |

| Flash Point | 159.4°C |

Its high thermal stability (>300°C) and aqueous solubility make it suitable for pharmaceutical formulations . The compound exists as a yellow crystalline powder under standard conditions .

Synthesis and Industrial Production

Synthesis Pathways

Sodium 4-aminobenzoate is typically synthesized via neutralization of 4-aminobenzoic acid with sodium hydroxide:

This exothermic reaction proceeds quantitatively under controlled pH conditions . Industrial batches achieve ≥98% purity through recrystallization from aqueous ethanol .

Quality Control Specifications

Commercial grades must adhere to strict standards:

Chromatographic methods (HPLC, GC-MS) and spectroscopic techniques (FT-IR, NMR) validate compliance .

Pharmaceutical and Industrial Applications

Drug Intermediate

As a key precursor in synthesizing:

-

Sulfonamide antibiotics: Facilitates incorporation of the sulfanilamide moiety .

-

Local anesthetics: Modifies solubility profiles of procaine derivatives .

Biochemical Research

Sodium 4-aminobenzoate serves as a substrate for 4-aminobenzoate hydroxylase, an FAD-dependent monooxygenase in Agaricus bisporus. The enzyme catalyzes:

Kinetic parameters include for 4-aminobenzoate and .

| Parameter | Finding |

|---|---|

| Mutagenicity | Negative (Ames test) |

| Skin Sensitization | Low risk at ≤5% concentration |

| Phototoxicity | Potential under UV exposure |

Occupational Hazards

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume